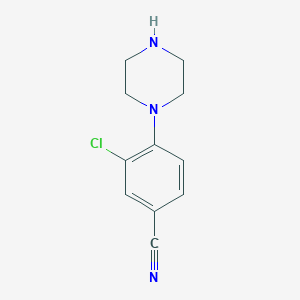
3-Chloro-4-(piperazin-1-yl)benzonitrile
説明
3-Chloro-4-(piperazin-1-yl)benzonitrile is an organic compound with the molecular formula C11H12ClN3 . It is a solid substance .
Synthesis Analysis
The synthesis of 3-Chloro-4-(piperazin-1-yl)benzonitrile involves a mixture of 3-chloro-1,2-benzothiazole and piperazine in tert-butyl alcohol, which is stirred in a 100-mL round-bottom flask at 120°C for 15 hours .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(piperazin-1-yl)benzonitrile is represented by the InChI code1S/C11H12ClN3/c12-10-7-9 (8-13)1-2-11 (10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 . This indicates that the compound consists of a benzene ring substituted with a chlorine atom and a piperazine ring. Physical And Chemical Properties Analysis
3-Chloro-4-(piperazin-1-yl)benzonitrile has a molecular weight of 221.69 . It is a solid substance with a melting point of 87 - 88°C .科学的研究の応用
Medicinal Chemistry and Drug Development
3-Chloro-4-(piperazin-1-yl)benzonitrile: has been investigated for its potential as a pharmacologically active compound. Researchers explore its interactions with biological targets, aiming to design novel drugs. Some studies have focused on its role as a scaffold for developing new antifungal agents .
Antifungal Properties
While not all derivatives of this compound exhibit antifungal activity, certain variants have demonstrated fungicidal effects against specific strains. For instance, compound 9a and 9d displayed fungicidal activity against Candida galibrata ATCC 15126 strain . Further research in this area could uncover additional antifungal applications.
Safety and Hazards
The compound is classified as a warning hazard under the GHS07 pictogram . It is harmful if swallowed or in contact with skin . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .
作用機序
Mode of Action
It’s known that piperazine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Piperazine derivatives have been reported to exhibit antimicrobial activity , suggesting they may interfere with bacterial cell wall synthesis or other vital processes.
Result of Action
Given its structural similarity to other piperazine derivatives, it may exhibit similar antimicrobial effects .
特性
IUPAC Name |
3-chloro-4-piperazin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPSPUJYQPNITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(piperazin-1-yl)benzonitrile | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


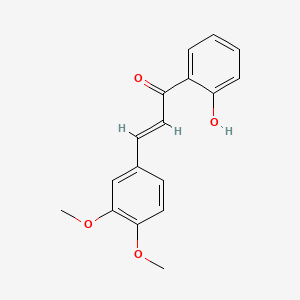
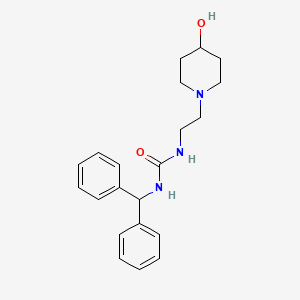
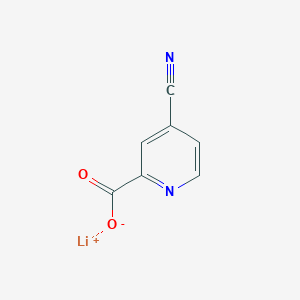
![4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2412298.png)
![2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B2412299.png)
![N-(3,4-dimethoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2412301.png)
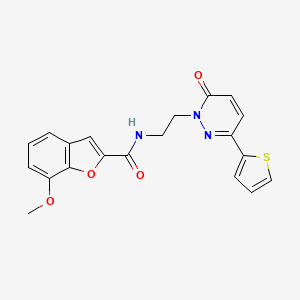
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2412304.png)
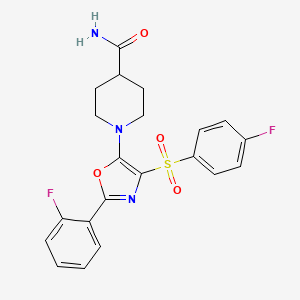
![(1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2412307.png)

![7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2412309.png)
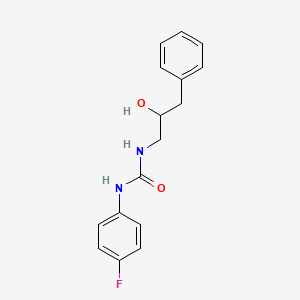
![2-chloro-N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}pyridine-3-sulfonamide](/img/structure/B2412315.png)